1-Chloro-4-decyne

Lipophilicity Boiling point Chromatographic retention

1‑Chloro‑4‑decyne is a linear, internal chloroalkyne with a ten‑carbon backbone and a chlorine substituent on the terminal sp³ carbon. Its identity is defined by CAS 26817‑65‑2, molecular formula C₁₀H₁₇Cl, molecular weight 172.70 g mol⁻¹, density 0.917 g cm⁻³, boiling point 228.5 °C (760 mmHg), and computed log P 3.59 [REFS‑1].

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
CAS No. 26817-65-2
Cat. No. B1614811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-decyne
CAS26817-65-2
Molecular FormulaC10H17Cl
Molecular Weight172.69 g/mol
Structural Identifiers
SMILESCCCCCC#CCCCCl
InChIInChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-5,8-10H2,1H3
InChIKeyWQROTKWHQIGFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Chloro‑4‑decyne Procurement Specification: Core Physicochemical Identity and Structural Class


1‑Chloro‑4‑decyne is a linear, internal chloroalkyne with a ten‑carbon backbone and a chlorine substituent on the terminal sp³ carbon. Its identity is defined by CAS 26817‑65‑2, molecular formula C₁₀H₁₇Cl, molecular weight 172.70 g mol⁻¹, density 0.917 g cm⁻³, boiling point 228.5 °C (760 mmHg), and computed log P 3.59 [REFS‑1]. The compound belongs to the class of 1‑halo‑4‑alkynes, which serve as versatile intermediates in Sonogashira‑type cross‑couplings, copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), and gold‑catalyzed tandem hydroalkoxylation/Claisen rearrangements [REFS‑2].

Why 1‑Chloro‑4‑decyne Cannot Be Interchanged with Other 1‑Halo‑4‑alkynes


1‑Halo‑4‑alkynes differ fundamentally in their physicochemical properties and reaction profiles. The combination of chain length, halogen identity, and alkyne position governs lipophilicity, volatility, and reactivity in cross‑coupling and cycloaddition reactions. Substituting 1‑chloro‑4‑decyne with a shorter‑chain analog (e.g., 1‑chloro‑4‑octyne) alters boiling point by ≈40 °C and log P by ≈0.5 units, which can shift reaction selectivity, workup efficiency, and bioactivity in downstream products [REFS‑1]. Similarly, replacing the chlorine atom with bromine or iodine increases leaving‑group ability and can drastically accelerate or redirect reaction pathways, precluding a simple “drop‑in” replacement [REFS‑2].

Quantitative Differentiation Evidence for 1‑Chloro‑4‑decyne (CAS 26817‑65‑2) Versus Closest Analogs


Chain‑Length‑Driven Lipophilicity and Boiling Point Differentiation vs. 1‑Chloro‑4‑octyne

1‑Chloro‑4‑decyne exhibits higher lipophilicity and a significantly higher boiling point than the shorter‑chain homolog 1‑chloro‑4‑octyne, directly affecting its chromatographic behavior and suitability for high‑temperature reactions [REFS‑1]. The computed log P and experimental boiling point differences are shown below.

Lipophilicity Boiling point Chromatographic retention

Internal Alkyne Regiochemistry Differentiates 1‑Chloro‑4‑decyne from 1‑Chloro‑1‑decyne

Unlike terminal alkynes such as 1‑chloro‑1‑decyne, 1‑chloro‑4‑decyne contains an internal triple bond between C4 and C5. This internal alkyne geometry precludes it from serving as a terminal alkyne donor in classic Sonogashira couplings or CuAAC click reactions, instead requiring specialized conditions for internal alkyne activation [REFS‑1]. This regiochemical difference is qualitative but determines which reaction classes the compound can participate in.

Alkyne regiochemistry Sonogashira coupling Click chemistry

Chlorine Leaving‑Group Ability vs. Bromo and Iodo Analogs in Coupling Reactions

The chlorine atom in 1‑chloro‑4‑decyne is a poorer leaving group than bromine or iodine in the corresponding 1‑halo‑4‑decynes. This can be advantageous in reactions requiring chemoselectivity or controlled reactivity, where a more labile halogen (Br, I) would lead to premature substitution or side reactions [REFS‑1]. Although direct comparative kinetic data for 1‑chloro‑4‑decyne are not available, class‑level leaving‑group trends are well established: C–Cl bond dissociation energy (≈339 kJ mol⁻¹) >> C–Br (≈285 kJ mol⁻¹) > C–I (≈218 kJ mol⁻¹).

Leaving group Nucleophilic substitution Cross‑coupling

Thermal Stability and Distillation Compatibility vs. Lower‑Boiling 1‑Chloro‑4‑octyne

1‑Chloro‑4‑decyne boils at 228.5 °C (760 mmHg), whereas 1‑chloro‑4‑octyne boils at ≈187 °C [REFS‑1]. This ≈41 °C higher boiling point allows 1‑chloro‑4‑decyne to be used in reactions run at elevated temperatures without azeotropic solvent interference, and it enables cleaner separation from lower‑boiling solvents such as toluene (bp 110 °C) or xylene (bp 138–144 °C) during work‑up.

Boiling point Thermal stability Distillation

Procurement‑Relevant Application Scenarios for 1‑Chloro‑4‑decyne


Internal Alkyne Substrate in Au‑Catalyzed Tandem Hydroalkoxylation/Claisen Rearrangements

1‑Chloro‑4‑decyne serves as a representative internal chloroalkyne in gold‑catalyzed tandem reactions that produce γ,δ‑unsaturated α‑chloroketones. Its C10 chain length provides a balance between solubility and volatility, and its internal alkyne geometry is prerequisite for the tandem hydroalkoxylation/Claisen pathway described by Liu et al. (2019) [REFS‑1]. Shorter‑chain analogs would alter reaction kinetics and product distribution.

Precursor for Click Chemistry Libraries with Controlled Lipophilicity

The log P of 3.59 positions 1‑chloro‑4‑decyne as a moderately lipophilic alkyne building block for generating 1,2,3‑triazole libraries via CuAAC after azide coupling [REFS‑1]. The internal alkyne necessitates a two‑step sequence (halide substitution followed by cycloaddition), offering an opportunity for sequential diversification not accessible with terminal alkynes.

Synthetic Intermediate for Pheromone‑Related 1‑Halo‑4‑decene Compounds

Although the immediate literature describes 1‑halo‑4‑decene species, 1‑chloro‑4‑decyne can serve as a precursor through partial hydrogenation to 1‑chloro‑4‑decene, itself an intermediate for the Douglas‑fir tussock moth pheromone cis‑6‑heneicosen‑11‑one [REFS‑1]. The chlorine substituent remains intact through hydrogenation when Lindlar catalyst conditions are used, preserving the halogen handle for subsequent Grignard coupling.

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